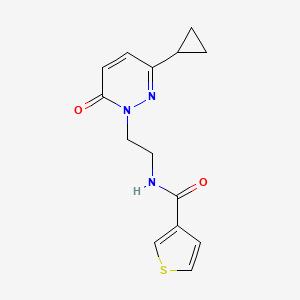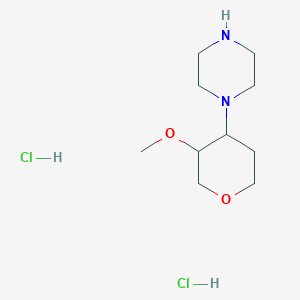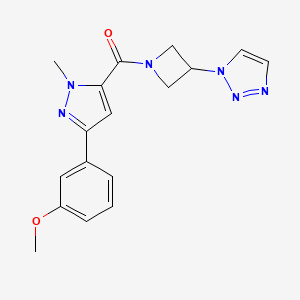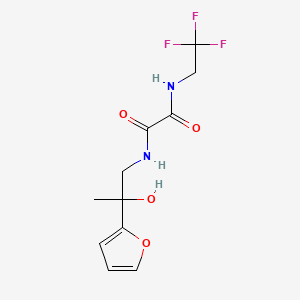![molecular formula C11H18O2 B2835190 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one CAS No. 258264-45-8](/img/structure/B2835190.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-oxaspiro[45]decan-1-one is a chemical compound with the molecular formula C11H18O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spiro structure provides rigidity, which can affect the compound’s binding to targets and its overall stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxaspiro[4.5]decan-1-one
- 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
Uniqueness
3,3-Dimethyl-2-oxaspiro[4.5]decan-1-one is unique due to its specific spiro structure and the presence of two methyl groups at the 3-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-11(9(12)13-10)6-4-3-5-7-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNNTJSCNFFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCCC2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2835108.png)

![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
![2,5-dichloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2835114.png)
![4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2835116.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2835119.png)
![6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one](/img/structure/B2835120.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2835122.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2835124.png)


![N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide](/img/structure/B2835128.png)

